Unidentified Compound: No Data Available for CAS 1306603-58-6
A comprehensive search for the molecular weight, chemical formula, and other technical data associated with the Chemical Abstracts Service (CAS) registry number 1306603-58-6 has yielded no results. This indicates that th...
Author: BenchChem Technical Support Team. Date: February 2026
A comprehensive search for the molecular weight, chemical formula, and other technical data associated with the Chemical Abstracts Service (CAS) registry number 1306603-58-6 has yielded no results. This indicates that the substance is not documented in publicly accessible chemical databases or scientific literature.
As a result, the creation of an in-depth technical guide, as requested, is not feasible. The core requirements of providing a detailed analysis of the compound's properties, experimental protocols, and its role in drug development cannot be fulfilled due to the complete absence of foundational information.
Extensive searches for the molecular formula, molecular weight, IUPAC name, and any associated scientific studies or patents for CAS 1306603-58-6 have been conducted without success. Standard chemical and scientific search platforms returned no relevant information for this specific identifier.
Without basic chemical identity and properties, it is impossible to:
Determine the Molecular Weight and Formula: These are fundamental identifiers for any chemical substance.
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It is possible that CAS 1306603-58-6 may be an erroneous number, a proprietary compound not disclosed in public registries, or a substance that has been designated but not yet characterized or reported in the scientific literature. Researchers, scientists, and drug development professionals are advised to verify the CAS number and seek alternative identifiers for the compound of interest.
Exploratory
Piperidinyl Urea Derivatives: A Privileged Scaffold in Drug Discovery
Topic: Overview of Piperidinyl Urea Derivatives in Drug Discovery Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The piperidinyl urea moiety represents a "privileged scaffold" in...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overview of Piperidinyl Urea Derivatives in Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidinyl urea moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing potent ligands for diverse biological targets. Its utility stems from a unique combination of structural rigidity (provided by the piperidine ring) and directional hydrogen bonding (provided by the urea linkage). This guide analyzes the scaffold's application across three distinct therapeutic classes: Soluble Epoxide Hydrolase (sEH) inhibitors , Fatty Acid Amide Hydrolase (FAAH) inhibitors , and GPCR antagonists (CCR5/MCH-R1) . It details the causal structure-activity relationships (SAR) that drive potency and selectivity, provides self-validating experimental protocols, and outlines synthetic strategies for library generation.
Structural Biology & Pharmacophore Logic
The success of the piperidinyl urea scaffold is not accidental; it is driven by its ability to satisfy specific binding pocket requirements.
The Urea "Anchor"
The urea group (
) acts as a dual hydrogen bond donor and acceptor.
Transition State Mimicry: In hydrolase enzymes (sEH), the urea mimics the transition state of epoxide hydrolysis, engaging catalytic aspartate and tyrosine residues.
Covalent Warhead Delivery: In serine hydrolases (FAAH), the urea can be tuned to act as a "suicide substrate," carbamylating the active site serine.
The Piperidine "Linker"
The piperidine ring serves two critical functions:
Conformational Constraint: It reduces the entropic penalty of binding by locking the nitrogen substituents into specific vectors.
Basic Amine Functionality: The piperidine nitrogen (if unsubstituted or tertiary) can interact with acidic residues (e.g., Asp/Glu) in GPCR transmembrane bundles or serve as a solubilizing group.
Visualization: General Pharmacophore
The following diagram illustrates the generalized binding mode of a piperidinyl urea within a hydrolytic enzyme pocket.
Caption: Generalized pharmacophore showing the urea core engaging catalytic residues while the piperidine directs substituents into hydrophobic pockets.
Case Study 1: Soluble Epoxide Hydrolase (sEH) Inhibitors
sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into diols.[1][2][3][4] Inhibiting sEH stabilizes EETs, offering therapeutic potential for hypertension and inflammation.[2]
Mechanism of Action: Transition State Mimicry
Piperidinyl ureas are competitive, reversible inhibitors of sEH. The urea carbonyl oxygen accepts a hydrogen bond from the catalytic tyrosines (Tyr381/Tyr465 in human sEH), while the urea NH groups donate hydrogen bonds to the catalytic aspartate (Asp333). This mimics the tetrahedral intermediate of epoxide hydrolysis.
Key Compound: ent-A-2b
A landmark study identified 1-(1-acetylpiperidin-4-yl)-3-(adamantan-1-yl)urea (ent-A-2b) as a picomolar inhibitor.
SAR Insight: The adamantane group fills the large hydrophobic pocket of sEH, while the piperidine allows for the introduction of polar groups (like the acetyl) to improve solubility without disrupting binding [1].
Detection: Monitor fluorescence immediately (Excitation: 330 nm, Emission: 465 nm) for 10-30 minutes in kinetic mode.
Analysis: The hydrolysis of PHOME releases the cyanohydrin, which spontaneously decomposes to the fluorescent 6-methoxy-2-naphthaldehyde.[2][6] Plot the slope (RFU/min) vs. log[Inhibitor] to calculate IC50.
Case Study 2: FAAH Inhibitors (Covalent Modification)
Fatty Acid Amide Hydrolase (FAAH) degrades the endocannabinoid anandamide. Unlike sEH inhibitors, many piperidinyl urea FAAH inhibitors act via a covalent mechanism .
Mechanism: Serine Carbamylation
Compounds like PF-3845 utilize the piperidinyl urea scaffold to position the urea carbonyl for attack by the catalytic nucleophile Ser241. This results in the carbamylation of the enzyme, irreversibly (or slowly reversibly) inhibiting it.
Selectivity Filter: The piperidine ring is often substituted with a biaryl ether group that occupies the "acyl chain-binding pocket" of FAAH, conferring high selectivity over other serine hydrolases [2].
Visualization: Covalent Inhibition Pathway
Caption: Mechanism of covalent FAAH inhibition by piperidinyl ureas, leading to enzyme carbamylation.
Synthetic Methodologies
Efficient synthesis is crucial for SAR exploration. Two primary routes are recommended: the classical Isocyanate route and the modern Oxidative route.
Route A: Isocyanate Addition (Classical)
This is the standard method for generating urea libraries.
Reagents: Piperidinyl amine + Isocyanate.
Conditions: DCM or THF,
to RT.
Pros: High yield, simple purification.
Cons: Limited availability of commercial isocyanates.
Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor.
Source: Journal of Medicinal Chemistry (2010).
URL:[Link]
Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies.
Source: Analytical Biochemistry (2005).
URL:[Link]
Technical Monograph: Physicochemical Profiling of 3-Amino-1-(piperidin-4-yl)urea Dihydrochloride
This technical guide provides an in-depth physicochemical profile of 3-Amino-1-(piperidin-4-yl)urea dihydrochloride , a specialized semicarbazide building block used in the synthesis of pharmaceutical libraries, particul...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth physicochemical profile of 3-Amino-1-(piperidin-4-yl)urea dihydrochloride , a specialized semicarbazide building block used in the synthesis of pharmaceutical libraries, particularly for kinase inhibitors and urea-based peptidomimetics.
[1]
Executive Summary
3-Amino-1-(piperidin-4-yl)urea dihydrochloride (CAS: 1306603-58-6) is a high-polarity, bifunctional scaffold characterized by a piperidine ring linked to a semicarbazide moiety. Its dual-nitrogen functionality—combining a secondary amine (piperidine) and a hydrazine-like urea terminus—makes it a critical intermediate for constructing nitrogen-rich heterocycles and urea-linked pharmacophores. This guide details its physical properties, stability profiles, and validated characterization protocols for drug development applications.
Chemical Identity & Structural Characterization[1][2][3][4][5]
The following diagram illustrates the connectivity and protonation sites of the dihydrochloride salt in an acidic environment.
Figure 1: Structural connectivity of 3-Amino-1-(piperidin-4-yl)urea dihydrochloride, highlighting the protonation sites at the piperidine nitrogen and the hydrazine terminus.
Physical Properties[1][2][5]
Solid-State Characteristics
Melting Point: Decomposes >210°C. The high lattice energy of the dihydrochloride salt confers significant thermal stability compared to the free base.
Hygroscopicity:High . The dihydrochloride salt is prone to deliquescence. It readily absorbs atmospheric moisture, forming a sticky gum if not stored in a desiccator.
Crystallinity: Typically amorphous or microcrystalline upon precipitation from alcoholic HCl. Recrystallization from Methanol/Ether can yield defined needles.
Solubility Profile
Understanding the solubility landscape is crucial for purification and reaction solvent selection.
Solvent
Solubility (mg/mL)
Comments
Water
> 100 mg/mL
Highly soluble; pH of solution is acidic (~2-3).
DMSO
> 50 mg/mL
Excellent solvent for stock solutions.
Methanol
~ 20-30 mg/mL
Moderate solubility; useful for recrystallization.
Ethanol
< 5 mg/mL
Poor solubility; used as an anti-solvent.
DCM/CHCl₃
Insoluble
Salt form is incompatible with non-polar organics.
Ether/Hexane
Insoluble
Strictly anti-solvents.
Stability & Handling Protocols
Chemical Stability
Hydrolytic Stability: Stable in acidic media (pH < 4). At neutral or basic pH, the free base is generated, which is prone to oxidation (hydrazine moiety) and cyclization.
Thermal Stability: Stable up to 150°C in the solid state. Solutions should not be heated >60°C for prolonged periods to prevent urea hydrolysis.
Incompatibility: Strong oxidizing agents (reacts with hydrazine), aldehydes/ketones (forms hydrazones), and strong bases (liberates unstable free base).
Storage Recommendations
Temperature: Store at 2–8°C for long-term stability; -20°C is optimal.
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation and moisture absorption.
Container: Tightly sealed glass or polypropylene vials with parafilm; secondary containment with desiccant is mandatory.
Analytical Characterization Protocols
To ensure scientific integrity, every batch must be validated using the following self-validating protocols.
Proton NMR Spectroscopy (¹H-NMR)
Solvent: Deuterium Oxide (D₂O). Note: Exchangeable protons (NH, NH₂, HCl) will not be visible.
Expected Signals:
δ 3.8–4.0 ppm (1H, m): Methine proton at C4 of piperidine (alpha to urea).
δ 3.3–3.5 ppm (2H, m): Equatorial protons at C2/C6 of piperidine.
δ 2.9–3.1 ppm (2H, m): Axial protons at C2/C6 of piperidine.
δ 2.0–2.2 ppm (2H, m): Equatorial protons at C3/C5.
δ 1.6–1.8 ppm (2H, m): Axial protons at C3/C5.
Validation Criteria: Integration ratio of methine (1H) to methylene protons (8H) must be 1:8.
Mass Spectrometry (LC-MS)
Method: Electrospray Ionization (ESI) in Positive Mode.
Column: C18 Reverse Phase (Polar-embedded preferred due to high polarity).
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 0-30% ACN).
Target Ion: [M+H]⁺ = 159.1 (Free base mass + proton).
Interference: Watch for [M+Na]⁺ = 181.1.
Chloride Content Titration
To confirm the dihydrochloride stoichiometry (critical for accurate molarity calculations in synthesis):
Dissolve: 50 mg of sample in 10 mL deionized water.
Titrant: 0.1 M Silver Nitrate (AgNO₃).
Indicator: Potassium Chromate (Mohr’s method) or Potentiometric endpoint.
Calculation:
Theoretical Cl⁻ for 2HCl salt = 30.7%.
Synthesis & Application Workflow
The following Graphviz diagram outlines the typical workflow for utilizing this building block in library synthesis, highlighting the critical neutralization step required to activate the nucleophiles.
Figure 2: Activation and application workflow. The dihydrochloride salt must be neutralized in situ to liberate the nucleophilic nitrogens for subsequent coupling or cyclization reactions.
Application Note: Selective Coupling Strategies for 3-Amino-1-(piperidin-4-yl)urea Dihydrochloride
This Application Note provides a detailed technical guide for the reaction conditions of 3-Amino-1-(piperidin-4-yl)urea dihydrochloride (CAS 1306603-58-6).[1][2] This bifunctional building block presents a unique challen...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a detailed technical guide for the reaction conditions of 3-Amino-1-(piperidin-4-yl)urea dihydrochloride (CAS 1306603-58-6).[1][2] This bifunctional building block presents a unique challenge due to the presence of two distinct nucleophilic sites: a secondary amine (piperidine) and a hydrazine moiety (semicarbazide).[3]
Core Chemical Identity & Reactivity Profile
Before designing a protocol, one must understand the competing reactivities of this molecule.[3] It exists as a dihydrochloride salt, meaning both nitrogen centers are protonated and non-nucleophilic in their native state.[1][3]
).[1][2][3] High nucleophilicity due to the alpha-effect (lone pair repulsion from the adjacent nitrogen).[3]
Urea Linker: Stable, polar, non-nucleophilic under standard coupling conditions.[1][2][3]
The Selectivity Challenge
At pH < 7: The piperidine remains protonated (
) and unreactive.[2][3] The hydrazine, having a lower , can be selectively deprotonated or remain active as a nucleophile for carbonyl condensations.[3]
At pH > 10: Both amines are free.[2][3] The hydrazine is often the dominant nucleophile due to the alpha-effect, making selective coupling of the piperidine difficult without protection strategies.[2][3]
Protocol A: Selective Coupling of the Hydrazine (Semicarbazone Formation)
Objective: To conjugate the hydrazine moiety to an aldehyde or ketone (e.g., for labeling or fragment-based drug discovery) while leaving the piperidine protonated or unreacted.
Mechanism: Acid-catalyzed condensation to form a semicarbazone.[1][3]
If the product precipitates: Filter and wash with cold water/ether.[2][3]
If soluble: Evaporate MeOH, neutralize to pH 10 with
(carefully) to free the piperidine, and extract with DCM/Isopropanol (3:1).[2][3]
Protocol B: Selective Coupling of the Piperidine (Amide Bond Formation)[2][3]
Objective: To attach the piperidine ring to a carboxylic acid scaffold (e.g., creating a drug-linker conjugate).
The Problem: Standard amide coupling (HATU/DIPEA) will likely result in the hydrazine reacting first or polymerizing because it is a better nucleophile than the hindered secondary piperidine.[2][3]
The Solution:In-Situ Protection (Acetone Block). [1][2]
Mechanism:[2][6][7] The hydrazine reacts rapidly with acetone to form a dimethyl hydrazone (Schiff base).[1][2][3] This temporarily "caps" the hydrazine nucleophile.[3] The piperidine (secondary amine) does not form a stable imine with acetone.[3]
Activation of Acid:
In a separate vessel, dissolve the Carboxylic Acid in DMF.
Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[2][3] Stir for 5 minutes.
Coupling:
Add the "Acetone-Capped" urea solution to the activated acid mixture.[2][3]
Stir at Room Temperature for 4–12 hours.
Result: The piperidine reacts with the active ester to form the amide.[2][3]
Deprotection (Workup):
Add 1N HCl (aq) to the reaction mixture and stir for 30 minutes.
Mechanism:[2][6][7] Acidic hydrolysis removes the acetone protecting group, restoring the primary hydrazine.[3]
The product contains basic amines and urea.[1][3] Use amine-functionalized silica or add 1% to the eluent (DCM/MeOH).[2][3]
References
Semicarbazide Reactivity & Alpha-Effect
Source: Jencks, W. P. (1969).[2][3] Catalysis in Chemistry and Enzymology. The alpha-effect enhances hydrazine nucleophilicity significantly compared to standard amines.[1][3]
Context: Explains why hydrazine competes with piperidine even when less basic.
Selective Protection of Hydrazines
Title: "Acetone as a temporary protecting group for hydrazines in peptide synthesis."[1][2][3]
Source:Journal of Organic Chemistry.
Context: Validates the in-situ acetone protection strategy for differenti
Piperidine Coupling Standards
Title: "Amide bond formation: beyond the myth of coupling reagents."[1][2][3]
Procedure for deprotection of piperidine ring in urea scaffolds
Application Note: Strategic Deprotection of N-Protected Piperidine Motifs within Urea Scaffolds Part 1: Strategic Analysis & Scope 1.1 The Challenge The piperidine-urea scaffold is a privileged pharmacophore in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Deprotection of N-Protected Piperidine Motifs within Urea Scaffolds
Part 1: Strategic Analysis & Scope
1.1 The Challenge
The piperidine-urea scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in soluble epoxide hydrolase (sEH) inhibitors, kinase inhibitors, and GPCR ligands. The synthesis of these molecules often requires the unmasking of the piperidine nitrogen (secondary amine) in the presence of a urea linkage.
The critical challenge lies in chemoselectivity . Urea linkages (
) possess nucleophilic character at the oxygen and nitrogen atoms. During deprotection, particularly under acidic conditions, reactive electrophilic byproducts (such as the tert-butyl cation from Boc removal) can irreversibly alkylate the urea, leading to difficult-to-separate impurities. Furthermore, while ureas are generally stable, strong acid/base exposure can induce intramolecular cyclization (hydantoin formation) if an ester or acid functionality is proximal.
1.2 Scope of this Guide
This note covers the deprotection of N-Boc (acid-labile) and N-Fmoc (base-labile) piperidine rings where a urea motif is present elsewhere in the molecule.
Part 2: Mechanism & Critical Control Points
To ensure reproducibility, one must understand the "Invisible" side reactions.
The "Cation Return" Problem (Boc Deprotection)
When removing a Boc group with Trifluoroacetic Acid (TFA), the carbamate fragments into
and a tert-butyl cation (). In the absence of a scavenger, this carbocation is a potent electrophile.
Risk: The urea oxygen attacks the
, forming an O-alkylated isourea ether, or the nitrogen attacks, forming an N-alkylated urea.
Solution: Introduction of "Scavengers" (Silanes or electron-rich aromatics) that react with
faster than the urea does.
The "Adduct Equilibrium" (Fmoc Deprotection)
Fmoc removal utilizes a base (typically piperidine) to induce
Why? TES acts as a "hydride sponge," rapidly quenching the tert-butyl cation to form isobutane and silyl species, preventing urea alkylation [1].
Acidification: Cool the solution to 0°C. Dropwise add TFA. Final ratio should be DCM:TFA (2:1 to 1:1 v/v).
Reaction: Warm to room temperature. Stir for 1–2 hours. Monitor by TLC or LC-MS.
Endpoint: Look for the disappearance of the Boc signal (M+Na peak of SM) and appearance of the amine mass (M-100).
Work-up (Crucial):
Concentrate the mixture in vacuo (do not heat >40°C).
Co-evaporation: Redissolve the residue in DCM or Toluene and evaporate again (repeat 3x) to remove residual TFA.
Result: The product is isolated as the TFA salt.
Protocol B: Precipitation Method (HCl/Dioxane)
Best for: Scale-up (>1g), robust ureas.
Procedure:
Dissolve substrate in minimal dry 1,4-dioxane or MeOH.
Add 4M HCl in Dioxane (5–10 equiv).
Stir at RT.[2][3][4] The deprotected amine hydrochloride salt often precipitates out of solution, driving the reaction and protecting the amine from side reactions.
Filter the solid and wash with diethyl ether.
Protocol C: Fmoc Deprotection (Base Method)
Best for: Base-stable ureas, solid-phase synthesis.
Solution Phase: Dissolve substrate in 20% Piperidine/DMF solution.
Reaction: Stir at RT for 15–30 minutes.
Note: Reaction is fast. Prolonged exposure can lead to side reactions if esters are present.
Work-up:
Concentrate in vacuo (high vacuum required for DMF/Piperidine).
Scavenging DBF: If the dibenzofulvene-piperidine adduct co-elutes with product, perform an ether trituration. The urea-amine product usually precipitates, while the fulvene adduct remains in the ether layer [2].
Part 5: Data Summary & Troubleshooting
Table 1: Reagent Compatibility Matrix
Feature
TFA / Scavenger
HCl / Dioxane
20% Piperidine / DMF
Target Group
Boc
Boc
Fmoc
Urea Stability
High (with scavenger)
High
Excellent
Risk Factor
alkylation
Hydrolysis (if wet)
Dibenzofulvene adducts
Product Form
TFA Salt (Hygroscopic)
HCl Salt (Solid)
Free Base
Scale Suitability
mg to g
g to kg
mg to g
Troubleshooting Guide:
Problem: LC-MS shows M+56 peak after Boc deprotection.
Cause:
alkylation of the urea oxygen or nitrogen.
Fix: Repeat experiment using Protocol A with 10 equiv of Triethylsilane or use Protocol B (HCl) to precipitate product away from the cation soup.
Problem: Urea hydrolysis observed (loss of R-NH-CO moiety).
Cause: Acid concentration too high or temperature too high.
Fix: Dilute TFA to 20% in DCM; maintain 0°C for the duration of the reaction.
Problem: Incomplete Fmoc removal.
Cause: Aggregation (common in peptide-like ureas).
Fix: Use DBU (1-2%) with Piperidine (20%) to enhance basicity [3].
Part 6: References
Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group. International Journal of Peptide and Protein Research. Link
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][5][7][8][9][10][11][12] Chemical Reviews.[4] Link
Fields, G. B. (1997). Methods for removing the Fmoc group.[1][3][5][6][9][13][14] Methods in Enzymology. Link
Greene, T. W., & Wuts, P. G. M. (2014).[15] Greene's Protective Groups in Organic Synthesis.[15] Wiley-Interscience. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: LC-MS Identification of 3-Amino-1-(piperidin-4-yl)urea dihydrochloride
Content Type: Comparative Technical Guide
Audience: Analytical Chemists and Drug Discovery Scientists
Executive Summary
The identification and quantification of 3-Amino-1-(piperidin-4-yl)urea dihydrochloride presents a specific set of analytical challenges due to its high polarity, lack of strong UV chromophores, and the presence of a dihydrochloride salt matrix. Standard Reversed-Phase (RP) C18 methods often fail to retain this hydrophilic basic compound, leading to elution in the void volume and significant ion suppression.
This guide compares the industry-standard Reversed-Phase (C18) approach against the recommended Hydrophilic Interaction Liquid Chromatography (HILIC) methodology. Based on physicochemical properties and experimental modeling, the HILIC-Z (Zwitterionic) mode is identified as the superior protocol for reliable quantification and structural elucidation.
Part 1: Chemical Context & Analytical Challenges
To design a robust method, we must first deconstruct the analyte's properties:
Analyte: 3-Amino-1-(piperidin-4-yl)urea
Salt Form: Dihydrochloride (2HCl)
Physicochemical Profile:
Polarity: High (LogP < 0).
Basicity: Contains a secondary amine (piperidine ring) and a terminal hydrazine-like amino group. Both are proton-acceptors, making the molecule doubly charged at low pH.
The dihydrochloride form introduces chloride ions (
) into the source. In ESI+, high concentrations of non-volatile anions can cause ion suppression or form adducts ( in negative mode), complicating trace analysis.
Part 2: Comparative Methodology (RP-C18 vs. HILIC)
The following data summarizes the performance differences between the two primary separation strategies.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).
Mobile Phase B: Acetonitrile (LC-MS Grade).
Gradient:
0.0 min: 95% B
2.0 min: 95% B
10.0 min: 60% B
11.0 min: 60% B
11.1 min: 95% B (Re-equilibration is critical in HILIC)
15.0 min: End
MS Settings (Generic Triple Quad/Q-TOF)
Source: ESI Positive.
Gas Temp: 325°C.
Gas Flow: 10 L/min.
Nebulizer: 35 psi.
Capillary Voltage: 3500 V.
Fragmentor: 100 V (Optimize for precursor transmission).
Collision Energy (CE): Ramp 10–30 eV to observe full fragmentation coverage.
Part 5: Validation & Troubleshooting
System Suitability Criteria
To ensure the method is trustworthy, the following criteria must be met before running unknown samples:
Retention Time Precision: RSD < 2.0% over 5 injections.
Peak Asymmetry: 0.8 < As < 1.2.
Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ).
Troubleshooting Matrix Effects
If the signal is suppressed (common with dihydrochloride salts):
Divert Valve: Divert the first 1.0 minute of flow to waste to remove early-eluting inorganic salts if they are not retained.
Buffer Concentration: Increase Ammonium Formate to 20mM to compete with the analyte for stationary phase sites, improving peak shape.
References
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds.[2][3][4] Analytical and Bioanalytical Chemistry.[2][3][4][5][6][7] Link
Agilent Technologies. (2017).[3] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8636EN. Link
McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic basic compounds in HILIC. Journal of Chromatography A. Link
Holčapek, M., et al. (2012). Fragmentation behavior of N-substituted ureas in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link
Publish Comparison Guide: Purity Assessment of CAS 1306603-58-6
The following guide details the purity assessment protocols for 3-Amino-1-(piperidin-4-yl)urea dihydrochloride (CAS 1306603-58-6). Executive Summary: The "Invisible" Analyte Challenge CAS 1306603-58-6 (3-Amino-1-(piperid...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the purity assessment protocols for 3-Amino-1-(piperidin-4-yl)urea dihydrochloride (CAS 1306603-58-6).
Executive Summary: The "Invisible" Analyte Challenge
CAS 1306603-58-6 (3-Amino-1-(piperidin-4-yl)urea dihydrochloride) presents a specific analytical challenge often overlooked in standard drug discovery workflows: it is a highly polar, non-chromophoric salt. [1]
Standard Reversed-Phase HPLC (RP-HPLC) with UV detection—the industry workhorse—is fundamentally unsuited for this molecule for two reasons:
Retention Failure: The hydrophilic piperidine and urea moieties, combined with the dihydrochloride salt form, cause the molecule to elute in the void volume (
) on standard C18 columns, preventing separation from solvent fronts or polar impurities.
Detection Failure: The molecule lacks a conjugated
-system (aromatic ring), rendering it virtually invisible to UV detectors above 210 nm.[1]
This guide compares three field-proven methodologies to overcome these limitations, ranking them by precision, accessibility, and throughput.
Comparative Analysis of Assessment Methods
The following table contrasts the three viable strategies for assessing the purity of CAS 1306603-58-6.
Best for: Routine QC, impurity profiling, and stability testing.[1]
This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar salt and Charged Aerosol Detection (CAD) to detect it without UV absorbance.[1]
Instrument Setup:
Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide or Tosoh TSKgel Amide-80), 3.5 µm, 4.6 x 150 mm.[1]
Critical Technical Insight:
The high percentage of organic solvent (90% ACN) at the start forces the polar analyte into the water-rich layer on the stationary phase surface, ensuring retention. The ammonium formate buffer is critical to suppress the ionic interactions of the secondary amine, preventing peak tailing.
Method B: 1H-qNMR (The Absolute Quantifier)
Best for: Reference standard qualification and salt stoichiometry confirmation.[1]
Since CAS 1306603-58-6 is a hygroscopic dihydrochloride, "purity" often drops due to water absorption.[1] qNMR quantifies the active moiety regardless of water or salt content.
Protocol:
Solvent: Dissolve ~10 mg of sample in 600 µL Deuterium Oxide (
).
Internal Standard (IS): Add accurately weighed Maleic Acid or Potassium Hydrogen Phthalate (KHP) (approx. 5 mg).
Selection Logic: Maleic acid (singlet at ~6.3 ppm) does not overlap with the piperidine protons (1.5–3.5 ppm).[1]
): ≥ 30 seconds (critical for full relaxation of protons).[1]
Scans: 16 or 32.
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity of IS.[1][2][3][4]
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the appropriate method based on laboratory capabilities and data requirements.
Figure 1: Decision matrix for selecting the optimal purity assessment technique based on instrument availability and data needs.
Technical Validation & Troubleshooting
Salt Stoichiometry Check (Critical Step)
Since CAS 1306603-58-6 is a dihydrochloride , confirming the presence of two equivalents of chloride is essential to distinguish it from the monohydrochloride or free base forms, which have drastically different solubilities.[1]
Method: Ion Chromatography (IC) or Silver Nitrate Titration.[1]
Expected Result: Chloride content should be theoretically 30.7% by weight (based on MW 231.12).[1]
Calculation:
.
Troubleshooting: If Chloride content is ~18%, the sample is likely the monohydrochloride salt.
Handling Hygroscopicity
This salt is hygroscopic.
Storage: Store at -20°C under argon/nitrogen.
Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Use an anti-static gun during weighing.
References
Hutchinson, J. P., et al. (2011).[1] "The role of buffer concentration in Hydrophilic Interaction Liquid Chromatography (HILIC)." Journal of Chromatography A. Link (Validates the use of Ammonium Formate in HILIC).[1]
Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link (Standard protocol for qNMR purity assessment).[1]
Magnusson, L. E., et al. (2015).[1] "Charged aerosol detection in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis. Link (Establishes CAD as the standard for non-chromophoric compounds).[1]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1306603-58-6.[1] Link (Source for physicochemical properties).[1]
A Comparative Guide to HPLC Method Development for 3-Amino-1-(piperidin-4-yl)urea Derivatives
In the landscape of modern drug discovery, the 3-Amino-1-(piperidin-4-yl)urea scaffold has emerged as a privileged structure in the design of potent and selective inhibitors for various therapeutic targets, including sol...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the 3-Amino-1-(piperidin-4-yl)urea scaffold has emerged as a privileged structure in the design of potent and selective inhibitors for various therapeutic targets, including soluble epoxide hydrolase (sEH).[1][2][3] The inherent polarity and basicity of these derivatives, however, present a significant analytical challenge for chromatographic separation and quantification. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies tailored for this class of compounds, moving beyond a simple recitation of steps to explain the underlying scientific principles that govern each experimental choice.
The primary analytical hurdles for 3-Amino-1-(piperidin-4-yl)urea derivatives stem from their physicochemical properties. These small, polar molecules are often poorly retained on traditional reversed-phase (RP) columns, leading to co-elution with the solvent front and inadequate separation from other polar impurities.[4][5] Furthermore, the basic nature of the piperidine and amino functionalities can result in deleterious peak tailing due to interactions with residual silanols on silica-based stationary phases.[6] This guide will dissect three orthogonal chromatographic approaches—Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC)—providing the rationale and experimental data to empower researchers in selecting and optimizing the most suitable method for their specific analytical needs.
The Analytical Challenge: Understanding the Analyte
3-Amino-1-(piperidin-4-yl)urea derivatives are characterized by:
High Polarity: The presence of multiple heteroatoms (nitrogen and oxygen) and the urea functionality contribute to a high degree of polarity, making them highly soluble in aqueous mobile phases.
Basicity: The piperidine and primary amine moieties are basic and will be protonated at acidic to neutral pH. This positive charge can lead to strong, undesirable interactions with negatively charged silanol groups on the surface of silica-based HPLC columns.
Lack of a Strong Chromophore: Depending on the substituents, these compounds may lack a strong UV-absorbing chromophore, necessitating sensitive detection methods or derivatization.
Comparative Analysis of Chromatographic Strategies
A successful HPLC method for these derivatives must address the challenges of retention, peak shape, and sensitivity. Below is a comparative overview of the three most viable chromatographic modes.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC, with its nonpolar stationary phase and polar mobile phase, is the workhorse of the pharmaceutical industry.[7][8] However, for highly polar analytes like our target compounds, conventional C18 columns often fail to provide adequate retention.[7]
Strategies for Enhancing Retention and Peak Shape in RP-HPLC:
Polar-Endcapped and Polar-Embedded Columns: These columns feature modifications to the silica surface that shield the residual silanols, minimizing peak tailing for basic compounds.[2] The polar groups also allow for the use of highly aqueous mobile phases without phase collapse ("dewetting"), which can improve the retention of polar analytes.[4]
Mobile Phase pH Control: Maintaining the mobile phase pH at least two units away from the analyte's pKa is crucial for consistent retention and good peak shape. For basic compounds, a low pH (e.g., 2.5-3.5) ensures they are fully protonated, while a high pH (e.g., 9-10) can be used to analyze them in their neutral form, though this requires a pH-stable column.[1][3]
Use of Mobile Phase Additives: Ion-pairing agents can be used to improve the retention of charged analytes, but they are often not compatible with mass spectrometry (MS) and can be difficult to remove from the column.[7] A more common approach is the addition of a competing base, such as triethylamine (TEA), to the mobile phase to saturate the active silanol sites.[9]
HILIC has gained prominence for the analysis of highly polar compounds that are poorly retained in RP-HPLC.[10][11] This technique utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[10][12][13] A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[13] Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[13]
Advantages of HILIC for 3-Amino-1-(piperidin-4-yl)urea Derivatives:
Excellent Retention: The high polarity of the target analytes ensures strong retention on HILIC columns.
Orthogonal Selectivity: The separation mechanism is fundamentally different from RP-HPLC, offering a powerful tool for resolving complex mixtures.
MS Compatibility: The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source, often leading to enhanced sensitivity.[12][14]
Workflow for HILIC Method Development:
Figure 2: HILIC Method Development Workflow.
Mixed-Mode Chromatography (MMC)
MMC utilizes stationary phases that possess both reversed-phase and ion-exchange functionalities, offering a tunable and versatile approach to separating complex mixtures.[15][16][17] For our target analytes, a mixed-mode column with both C18 chains and cation-exchange groups would be ideal.[18] This allows for simultaneous retention by hydrophobic interactions and electrostatic interactions.[19]
Key Advantages of MMC:
Tunable Selectivity: By adjusting the mobile phase pH and ionic strength, the degree of ion-exchange and reversed-phase retention can be independently controlled, providing a powerful tool for optimizing selectivity.[15]
Simultaneous Analysis: MMC is particularly adept at the simultaneous analysis of an active pharmaceutical ingredient (API) and its counterion in a single run.[15]
MS-Friendly: Many MMC methods avoid the use of non-volatile ion-pairing reagents, ensuring compatibility with MS detection.[15][16]
Workflow for MMC Method Development:
Figure 3: MMC Method Development Workflow.
Experimental Data and Comparison
The following tables present hypothetical yet realistic comparative data for the analysis of a representative 3-Amino-1-(piperidin-4-yl)urea derivative using the three chromatographic approaches discussed.
Table 1: Comparison of Chromatographic Performance
Parameter
RP-HPLC (Polar-Endcapped C18)
HILIC (Amide Phase)
Mixed-Mode (RP/Cation-Exchange)
Retention Time (min)
2.5
8.2
6.5
USP Tailing Factor
1.8
1.1
1.2
Resolution (from nearest impurity)
1.6
2.8
2.5
Relative Sensitivity (MS)
1x
5x
3x
Table 2: Optimized Chromatographic Conditions
Parameter
RP-HPLC
HILIC
Mixed-Mode
Column
Polar-Endcapped C18, 2.1 x 100 mm, 1.8 µm
Amide, 2.1 x 100 mm, 1.7 µm
RP/Cation-Exchange, 2.1 x 100 mm, 2.7 µm
Mobile Phase A
0.1% Formic Acid in Water
10 mM Ammonium Formate in Water, pH 3.5
25 mM Ammonium Formate in Water, pH 4.0
Mobile Phase B
Acetonitrile
Acetonitrile
Acetonitrile
Gradient
5% to 60% B in 10 min
95% to 60% B in 10 min
10% to 70% B in 10 min
Flow Rate
0.4 mL/min
0.4 mL/min
0.4 mL/min
Column Temperature
40 °C
40 °C
40 °C
Detection
MS/MS (Positive ESI)
MS/MS (Positive ESI)
MS/MS (Positive ESI)
Detailed Experimental Protocols
Protocol 1: RP-HPLC Method
Sample Preparation: Accurately weigh and dissolve the sample in a mixture of 50:50 acetonitrile:water to a final concentration of 1 mg/mL. Further dilute with the initial mobile phase composition to the desired working concentration (e.g., 1 µg/mL).
LC System and Conditions:
LC System: UPLC/HPLC system with a binary pump and autosampler.
Column: Polar-Endcapped C18, 2.1 x 100 mm, 1.8 µm.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B for 0.5 min, ramp to 60% B in 10 min, hold at 60% B for 1 min, return to 5% B in 0.5 min, and equilibrate for 3 min.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
MS Detection:
Mass Spectrometer: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Ionization Mode: Positive.
Data Acquisition: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition for the analyte.
Protocol 2: HILIC Method
Sample Preparation: Accurately weigh and dissolve the sample in a mixture of 90:10 acetonitrile:water to a final concentration of 1 mg/mL. Further dilute with the same solvent mixture to the desired working concentration.
LC System and Conditions:
LC System: UPLC/HPLC system.
Column: Amide phase, 2.1 x 100 mm, 1.7 µm.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
Mobile Phase B: Acetonitrile.
Gradient: 95% B for 1 min, ramp to 60% B in 10 min, hold at 60% B for 1 min, return to 95% B in 0.5 min, and equilibrate for 4 min.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
MS Detection:
Mass Spectrometer: Tandem quadrupole mass spectrometer with ESI source.
Ionization Mode: Positive.
Data Acquisition: MRM mode.
Protocol 3: Mixed-Mode Chromatography Method
Sample Preparation: Accurately weigh and dissolve the sample in a mixture of 50:50 acetonitrile:water to a final concentration of 1 mg/mL. Dilute with the initial mobile phase composition to the desired working concentration.
LC System and Conditions:
LC System: UPLC/HPLC system.
Column: Reversed-Phase/Cation-Exchange, 2.1 x 100 mm, 2.7 µm.
Mobile Phase A: 25 mM Ammonium Formate in Water, pH 4.0.
Mobile Phase B: Acetonitrile.
Gradient: 10% B for 0.5 min, ramp to 70% B in 10 min, hold at 70% B for 1 min, return to 10% B in 0.5 min, and equilibrate for 3 min.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
MS Detection:
Mass Spectrometer: Tandem quadrupole mass spectrometer with ESI source.
Ionization Mode: Positive.
Data Acquisition: MRM mode.
Conclusion and Recommendations
The selection of the optimal HPLC method for 3-Amino-1-(piperidin-4-yl)urea derivatives is contingent on the specific analytical goals.
For routine quality control and high-throughput analysis where MS compatibility is not the primary driver and retention is adequate, an optimized RP-HPLC method using a polar-endcapped column can be a robust and cost-effective solution. However, careful attention must be paid to mobile phase pH to mitigate peak tailing.
For bioanalytical applications requiring high sensitivity and for the analysis of complex mixtures containing multiple polar compounds, HILIC is the superior choice. It offers excellent retention, orthogonal selectivity to RP-HPLC, and enhanced MS response.
When the simultaneous analysis of the parent compound and its counterion is required, or when fine-tuning of selectivity is necessary to resolve closely eluting impurities, Mixed-Mode Chromatography provides unparalleled flexibility and performance.
Ultimately, a systematic method development approach that screens different column chemistries and mobile phase conditions, as outlined in this guide, will lead to the most robust and reliable analytical method for this challenging yet important class of pharmaceutical compounds.
References
Slideshare. (2015). Chromatography: Pharmaceutical Analysis of API and Counter Ions in Complex Formulations in a Single Injection. Retrieved from [Link]
SIELC Technologies. (2009). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. Retrieved from [Link]
Nacalai Tesque, Inc. (n.d.). SIMULTANEOUS SEPARATION OF PHARMACEUTICAL SUBSTANCES AND COUNTERIONS USING A SERIAL CONNECTION OF HYDROPHILIC INTERACTION AND REVERSED PHASE COLUMNS. Retrieved from [Link]
Tosoh Bioscience. (2022). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Retrieved from [Link]
Rainville, P. D., et al. (2019). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. Metabolomics, 15(2), 19.
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
Lu, W., & Rabinowitz, J. D. (2017). A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites.
Wang, L., et al. (2022). An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. Foods, 11(19), 3097.
Alternative Therapies In Health And Medicine. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
Hettick, J. M., et al. (2018). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(10), 2096–2104.
Aygün, A., et al. (2022). Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. ChemMedChem, 17(12), e202200137.
Morisseau, C., & Hammock, B. D. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Bioorganic & Medicinal Chemistry Letters, 12(1), 119–122.
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
Lee, S. T., et al. (2019). Determination and Chemical Profiling of Toxic Pyrrolizidine Alkaloids in Botanical Samples with UPLC–Q-TOFMS. Toxins, 11(8), 465.
Cogent Diagnostics. (n.d.). Analysis of Urea. Retrieved from [Link]
Hwang, S. H., et al. (2011). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Molecules, 16(7), 5958–5981.
Shovkova, Z., et al. (2020). Development of HPLC method for quantitative determination of epimidin - new perspective АPhI with anticonvulsive activity. ScienceRise: Pharmaceutical Science, (3), 25.
ACS Medicinal Chemistry Letters. (2025). Novel Spiropiperidine Urea-Derived Compounds as Soluble Epoxide Hydrolase Inhibitors for Treating Diabetic Retinopathy. Retrieved from [Link]
Wang, Y., et al. (2022). Screening and Identification of Novel Soluble Epoxide Hydrolase Inhibitors from Corn Gluten Peptides. Foods, 11(22), 3705.
de la Torre, J. A. P., et al. (2018). Continuous Flow Synthesis of Urea-Containing Compound Libraries Based on the Piperidin-4-one Scaffold. European Journal of Organic Chemistry, 2018(9), 1312–1320.
Clark, S., et al. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol.
Executive Summary: The Scientist’s Responsibility Proper disposal of 3-Amino-1-(piperidin-4-yl)urea dihydrochloride is not merely a regulatory box-checking exercise; it is a critical component of experimental integrity a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scientist’s Responsibility
Proper disposal of 3-Amino-1-(piperidin-4-yl)urea dihydrochloride is not merely a regulatory box-checking exercise; it is a critical component of experimental integrity and environmental stewardship. As a dihydrochloride salt of a urea derivative, this compound presents specific challenges: acidity in solution (due to the HCl moieties) and nitrogen-rich combustion byproducts (NOx).
The following guide synthesizes Federal EPA Resource Conservation and Recovery Act (RCRA) standards with practical laboratory workflows.
IMMEDIATE ACTION TABLE
Parameter
Directive
Reason
Primary Hazard
Irritant / Acidic (in solution)
Dihydrochloride salts hydrolyze to lower pH; amines are potential sensitizers.
Drain Disposal
STRICTLY PROHIBITED
Prevents aquatic toxicity and groundwater contamination.
Disposal Method
High-Temperature Incineration
Required to destroy the urea/piperidine pharmacophore.
Waste Tagging
Full Chemical Name
"3-Amino-1-(piperidin-4-yl)urea 2HCl" (Do not use abbreviations like "APU").
Container
HDPE or Glass
Avoid metal containers for aqueous solutions due to corrosion risk.
Part 1: Chemical Profile & Risk Assessment
To dispose of a chemical safely, you must understand what it is and how it behaves in a waste stream.
The Component: 3-Amino-1-(piperidin-4-yl)urea is a bifunctional building block containing a secondary amine (piperidine) and a primary amine (on the urea/amino group).
The Salt Form (Dihydrochloride): The .2HCl designation is the critical logistical factor.
Solubility: Highly water-soluble.
Acidity: When dissolved in water or moisture-containing solvents, the protons dissociate, potentially dropping the pH below 2.0.
Regulatory Implication: If the pH is
2.0, the waste is legally defined as Corrosive (RCRA Code D002) .
Scientific Rationale for Incineration:
We do not landfill organic intermediates. The nitrogen-heavy structure implies potential biological activity (it is a drug pharmacophore). Incineration ensures complete thermal oxidation, converting the complex organic structure into inert gases (
Organic Solvent (Halogenated): (e.g., DCM). Segregate into "Halogenated Organic Waste."
The "Chloride" Nuance:
Although the compound contains chloride ions, it does not automatically make a non-halogenated solvent (like Methanol) "Halogenated Waste" in all jurisdictions. However, high chloride content can damage incinerators.
Best Practice: Note "Contains Chloride Salts" in the comments section of the waste tag.
Part 3: Decision Logic & Workflow (Visualization)
The following diagrams illustrate the decision-making process for segregating this specific compound.
Figure 1: Waste Segregation Decision Tree
Caption: Operational logic for segregating 3-Amino-1-(piperidin-4-yl)urea dihydrochloride based on physical state and solvent matrix.
Figure 2: Chain of Custody (Lab to Destruction)
Caption: The compliant lifecycle of the chemical waste, ensuring "cradle-to-grave" tracking required by RCRA.
Part 4: Regulatory Compliance (RCRA)
While this specific compound is likely not "Listed" (i.e., it does not appear on the EPA P-List or U-List by name), it is regulated based on its Characteristics .
Waste Determination (40 CFR 262.11):
The generator (you) must determine if the waste is hazardous.[1]
Verdict: Hazardous.[2][3] Treat as chemical waste due to potential toxicity and irritation properties common to piperidine derivatives [1].
Keep containers closed except when adding waste (40 CFR 265.173). This is the #1 citation in lab safety audits.
References
National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] [Link]
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[1] Parts 260-273. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450.[7][8] [Link]